FFA1 agonist-1

Type 2 Diabetes In Vivo Pharmacology Glucose Tolerance

Researchers studying glucose-stimulated insulin secretion require validated FFA1/GPR40 agonists with defined in vivo efficacy, avoiding the hepatotoxicity liabilities of discontinued clinical candidates like TAK-875. FFA1 agonist-1 (Compound 17a) offers a structurally differentiated tool. - **In vitro potency:** EC50 = 0.75 μM in calcium flux assays; sub-micromolar signal without ultra-potent desensitization. - **In vivo efficacy:** Dose-dependent plasma glucose reduction in murine models (0-25 mg/kg, oral). - **Structural differentiation:** Bornyl-amine phenylpropanoic acid scaffold distinct from hepatotoxic clinical analogs.

Molecular Formula C27H36ClNO3
Molecular Weight 458.0 g/mol
Cat. No. B12407298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFA1 agonist-1
Molecular FormulaC27H36ClNO3
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)COC4=CC=C(C=C4)CCC(=O)O)C)C.Cl
InChIInChI=1S/C27H35NO3.ClH/c1-26(2)22-14-15-27(26,3)24(16-22)28-17-20-4-6-21(7-5-20)18-31-23-11-8-19(9-12-23)10-13-25(29)30;/h4-9,11-12,22,24,28H,10,13-18H2,1-3H3,(H,29,30);1H/t22-,24-,27+;/m1./s1
InChIKeyZNZDIXAXMHZPNT-UAFKDBARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FFA1 agonist-1 (Compound 17a) Overview


FFA1 agonist-1 (CAS No. 2417231-16-2), also designated as Compound 17a, is an orally bioavailable synthetic agonist of the free fatty acid receptor 1 (FFA1/GPR40) . It is used in scientific research to study the mechanisms of glucose-dependent insulin secretion, as FFA1 activation on pancreatic β-cells potentiates this effect [1]. The compound is specifically intended for research applications in type 2 diabetes mellitus (T2DM) .

FFA1/GPR40 pathway study fit
Moderate activation window for dose-response assays
Oral administration research context
Reported research tool for glucose regulation studies

Why FFA1 agonist-1 Cannot Be Substituted


Substituting FFA1 agonist-1 (Compound 17a) with another FFA1 agonist, such as AMG 837 or TUG-770, can confound research outcomes due to significant differences in potency, signaling bias (partial vs. full agonism), and pharmacokinetic profiles [1]. In diabetes research, these variations directly impact experimental parameters, including glucose tolerance, insulin secretion dynamics, and the risk of hypoglycemia, making compound-specific selection critical for data reproducibility and accurate model interpretation [2].

Potency & desensitization

Potency tier and receptor trafficking profiles may differ from high-potency agonists such as TUG-770.

Hepatic endpoint context

Hepatotoxicity endpoint profiles observed with discontinued clinical candidates (e.g., TAK-875) may not transfer directly.

Allosteric & PK behavior

Allosteric binding modes and oral exposure profiles can vary across FFA1 agonist chemotypes.

FFA1 agonist-1 Differentiation Evidence


Distinct Sub-Micromolar EC50 Profile

FFA1 agonist-1 (Compound 17a) demonstrates a dose-dependent reduction in plasma glucose levels in mice, an in vivo efficacy metric that establishes a key performance baseline against which other FFA1 agonists are often evaluated [1].

In Vitro EC50
Reported
FFA1 agonist-1: 0.75 μM TUG-770: 6 nM TUG-469: 19 nM Spirocyclic agonist: 1.62 μM
Supports moderate activation window for assay design
Cross-study comparison; assay conditions may vary
Type 2 Diabetes In Vivo Pharmacology Glucose Tolerance

Dose-Dependent Oral Glucose Lowering in Mice

FFA1 agonist-1 (Compound 17a) has an EC50 of 0.75 µM in a cellular FFA1 activation assay . This places it as a moderately potent tool compound, less potent than advanced agonists like TUG-770 (EC50 = 6 nM [1]) and AMG 837 (EC50 ≈ 13 nM [2]), but more potent than early research tools like GW9508 (EC50 ≈ 50 nM) [3]. This potency profile is useful for studying FFA1 pharmacology without the extreme potency of advanced candidates.

In Vivo Glucose
Reported
Dose-dependent plasma glucose reduction at 0–25 mg/kg (p.o.) in mice
Supports oral dosing research in metabolic models
Strain and model details to verify; specific AUC values not available
Receptor Pharmacology Potency EC50

Bornyl-Amine Motif for Hepatotoxicity Avoidance

FFA1 agonist-1 (Compound 17a) is reported to be orally active, enabling simple oral gavage administration in chronic rodent studies . This is a critical advantage over many early FFA1 research tools that required intraperitoneal injection or were not bioavailable, making FFA1 agonist-1 a more practical choice for long-term in vivo metabolic studies.

Structural Context
Class-level
Bornyl-amine moiety shared with analog QS-528
Structural context for hepatic endpoint monitoring
Direct hepatotoxicity data pending; analog data support
Pharmacokinetics Oral Bioavailability In Vivo Research

FFA1 agonist-1 Application Scenarios


Moderate-Potency Control for FFA1 In Vitro Assays

Use FFA1 agonist-1 in isolated pancreatic islets or β-cell lines (e.g., INS-1E) to dissect the signaling pathways mediating GDIS. The compound's defined potency (EC50 = 0.75 µM) allows for controlled activation studies to elucidate GPR40 coupling to Gαq/11 and subsequent calcium mobilization [REFS-1, REFS-2].

In Vivo Glucose Homeostasis in T2D Rodent Models

Administer FFA1 agonist-1 via oral gavage in diet-induced obese (DIO) or genetic (e.g., db/db) mouse models to evaluate its effect on improving glucose excursions. Its oral activity and dose-dependent glucose-lowering (0-25 mg/kg) make it suitable for acute and sub-chronic in vivo pharmacodynamics studies [2].

Decoupling Metabolic Effects from Hepatotoxicity

Employ FFA1 agonist-1 as a reference or control compound in experiments investigating novel FFA1 ligands. Its moderate potency and oral bioavailability profile provide a benchmark for assessing the activity of new chemical entities in parallel in vitro and in vivo assays [3].

Application
Selection Property
Validation Focus
FFA1 in vitro signaling assays
Sub-micromolar activation window
Assay dynamic range review
Rodent glucose homeostasis research
Oral administration profile
Glucose-lowering endpoint context
Hepatic safety endpoint studies
Bornyl-amine structural context
Hepatotoxicity endpoint monitoring
SAR scaffold comparison
Phenylpropanoic acid scaffold
Structural class review

Technical Documentation Hub

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30 linked technical documents
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